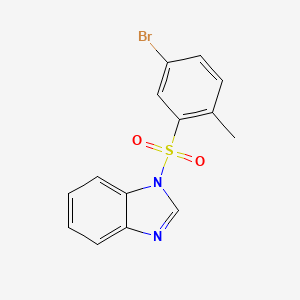
Benzene, 1-(cyclopropylmethoxy)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(cyclopropylmethoxy)-4-methoxy- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a cyclopropylmethoxy group at the 1-position and a methoxy group at the 4-position. Aromatic compounds like this one are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- typically involves the following steps:
Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized by the reduction of cyclopropylcarboxaldehyde using a reducing agent such as sodium borohydride.
Methoxylation: The cyclopropylmethanol is then reacted with methanol in the presence of an acid catalyst to form cyclopropylmethoxy methane.
Substitution Reaction: Finally, the cyclopropylmethoxy methane is reacted with 4-methoxybenzene in the presence of a suitable catalyst to form Benzene, 1-(cyclopropylmethoxy)-4-methoxy-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(cyclopropylmethoxy)-4-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Nitro, sulfo, or halo derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(cyclopropylmethoxy)-4-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring allows it to participate in π-π interactions, while the cyclopropylmethoxy and methoxy groups can form hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-methoxy-4-methyl-: Similar structure but with a methyl group instead of a cyclopropylmethoxy group.
Benzene, 1-ethoxy-4-methoxy-: Similar structure but with an ethoxy group instead of a cyclopropylmethoxy group.
Benzene, 1-(cyclopropylmethoxy)-4-ethoxy-: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Benzene, 1-(cyclopropylmethoxy)-4-methoxy- is unique due to the presence of both cyclopropylmethoxy and methoxy groups, which confer distinct chemical and physical properties. The cyclopropyl group introduces ring strain and affects the compound’s reactivity, while the methoxy group influences its solubility and electronic properties.
Eigenschaften
CAS-Nummer |
54929-10-1 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-(cyclopropylmethoxy)-4-methoxybenzene |
InChI |
InChI=1S/C11H14O2/c1-12-10-4-6-11(7-5-10)13-8-9-2-3-9/h4-7,9H,2-3,8H2,1H3 |
InChI-Schlüssel |
QIOLLPULPBVAIR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


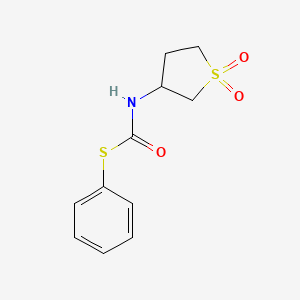

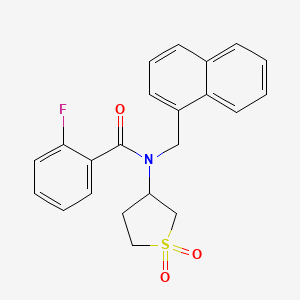

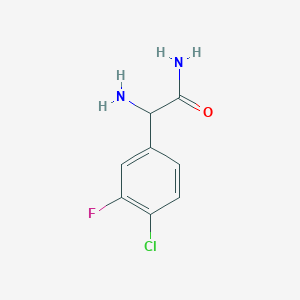
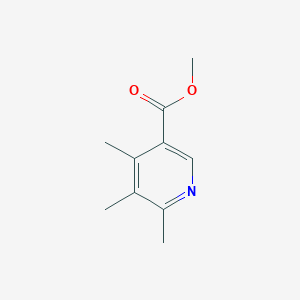

![2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120392.png)
![3-Thia-1,11-diazapentacyclo[10.7.0.0^{2,9}.0^{4,8}.0^{13,18}]nonadeca-2(9),4(8),11,13(18),14,16-hexaen-10-one](/img/structure/B12120401.png)

